molecular formula C12H7NO5S B13839165 1,2-Benzisothiazol-3(2H)-one, 2-(2-furanylcarbonyl)-, 1,1-dioxide CAS No. 63633-79-4

1,2-Benzisothiazol-3(2H)-one, 2-(2-furanylcarbonyl)-, 1,1-dioxide

Cat. No.: B13839165
CAS No.: 63633-79-4
M. Wt: 277.25 g/mol
InChI Key: CDEUGGREIZGBIX-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-(2-furanylcarbonyl)-, 1,1-dioxide is a saccharin derivative characterized by a 1,2-benzisothiazole core modified at the N2 position with a 2-furanylcarbonyl substituent. Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a well-known scaffold in medicinal chemistry due to its diverse pharmacological applications, including roles as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds .

Properties

CAS No.

63633-79-4

Molecular Formula

C12H7NO5S

Molecular Weight

277.25 g/mol

IUPAC Name

2-(furan-2-carbonyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H7NO5S/c14-11-8-4-1-2-6-10(8)19(16,17)13(11)12(15)9-5-3-7-18-9/h1-7H

InChI Key

CDEUGGREIZGBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C(=O)C3=CC=CO3

Origin of Product

United States

Biological Activity

1,2-Benzisothiazol-3(2H)-one, 2-(2-furanylcarbonyl)-, 1,1-dioxide is a compound with notable biological activities. It belongs to the class of benzisothiazolones, which have been studied for their various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including toxicity assessments, therapeutic potentials, and case studies.

  • Molecular Formula: C₉H₇N₁O₃S
  • Molecular Weight: 195.22 g/mol
  • CAS Number: 2634-33-5

Biological Activity Overview

The biological activity of benzisothiazolones is diverse, encompassing antibacterial, antifungal, and anti-inflammatory properties. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research has indicated that derivatives of benzisothiazolones exhibit significant antimicrobial effects. For instance:

  • Antifungal Properties: Studies have identified several benzisothiazolone derivatives with promising antifungal activity against various pathogens. Compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against fungi such as Candida albicans and Aspergillus niger .
CompoundMIC (µg/mL)Target Organism
DFD-VI-1512Candida albicans
BD-I-18615Aspergillus niger
DFD-V-4910Trichophyton rubrum

Cytotoxicity and Safety Assessment

The safety profile of 1,2-benzisothiazol-3(2H)-one has been evaluated in various studies:

  • Acute Toxicity: Classified as hazardous with an acute toxicity category of 4 for oral exposure . In repeated dose studies on rats, significant histopathological lesions were observed at higher doses (37.89 mg/kg bw/day), but no adverse effects were noted at lower doses .
Study TypeDose (mg/kg bw/day)Observations
Acute Toxicity-Hazard category 4
Repeated Dose (28 days)12.63 - 113.67Lesions at higher doses

The mechanisms through which benzisothiazolone derivatives exert their biological effects include:

  • Inhibition of Macrophage Migration Inhibitory Factor (MIF): Certain substituted benzisothiazolones have been shown to inhibit the tautomerase activity of MIF, a pro-inflammatory cytokine . This inhibition may contribute to their anti-inflammatory properties.

Case Studies

  • Contact Dermatitis: A study reported cases of sensitization among healthcare workers using PVC gloves containing benzisothiazolinone. This highlights the potential for allergic reactions in sensitive individuals .
  • Environmental Impact: As a disinfectant and environmental contaminant, the compound's role in platelet aggregation inhibition has been documented, indicating its potential use in medical applications .

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of 1,2-benzisothiazol-3(2H)-one exhibit significant antiviral properties.

  • Dengue Virus Inhibition : A study highlighted several N-substituted derivatives that effectively inhibited the NS2B/NS3 protease of the dengue virus with IC50 values in the micromolar range.
  • West Nile Virus Protease Inhibition : Hybrid compounds combining this benzisothiazolone with other scaffolds showed over 50% inhibition of West Nile virus proteases at low concentrations.

Table 1: Antiviral Activity of Derivatives

Compound NameIC50 (µM)Mechanism of Action
2-(2-Chlorophenyl)benzisothiazol-3(2H)-one15Inhibition of DENV protease
2-(2,6-Dichlorophenyl)benzisothiazol-3(2H)-one10Inhibition of DENV protease
1,2-Benzisothiazol-3(2H)-one25General antiviral activity

Antibacterial Activity

The compound has been investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.

  • Beta-Lactam Resistance : Certain derivatives have shown effectiveness against beta-lactamases such as NDM-1, indicating potential for treating antibiotic-resistant infections.

Table 2: Antibacterial Activity of Hybrid Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Bacterial Strain Tested
Benzisothiazol-oxadiazole hybrid8 µg/mLStaphylococcus aureus
Benzisothiazol-oxadiazole hybrid16 µg/mLEscherichia coli

Antifungal Properties

The antifungal activity of this compound has been documented against a variety of fungal pathogens. Specific functional groups have been identified as crucial for enhancing antifungal efficacy.

Case Study 1: Anti-Dengue Therapeutics Development

A recent study focused on modifying benzisothiazolone derivatives to enhance their binding affinity to the dengue virus protease. The results indicated that specific substitutions improved antiviral activity and reduced viral replication in vitro.

Case Study 2: Antibacterial Screening

Another study screened a library of benzisothiazolone derivatives against common bacterial pathogens. Certain compounds exhibited significant antibacterial properties, suggesting their potential as effective treatment options for bacterial infections.

Summary Table of Applications

Application TypeSpecific UseNotable CompoundsEfficacy
AntiviralDengue VirusBIT derivativesIC50 in micromolar range
West Nile VirusHybrid derivatives>50% inhibition at 10 μM
AntibacterialBeta-lactam resistanceVarious derivativesEffective against NDM-1
AntifungalBroad-spectrum activityFunctionalized BITsEffective against multiple fungi
AnticancerCytotoxicitySelected derivativesPotent against cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues differ in the substituent at the N2 position of the benzisothiazole core. Examples include:

  • 3-Chlorophenylacetyl derivative (2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide)
  • 3-Methoxyphenylacetyl derivative (2-[2-(3-Methoxyphenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide)
  • Piperazinyl-benzodioxin derivative (2-{4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]butyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide)
  • Alkyl-chain derivatives (e.g., 2-heptyl-, 2-octadecyl-substituted variants)
Table 1: Substituent Effects on Molecular Properties
Compound Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-Furanylcarbonyl ~307.3* Furan, carbonyl
3-Chlorophenylacetyl derivative 3-Chlorophenylacetyl 369.79 Chlorophenyl, ketone
Piperazinyl-benzodioxin derivative Piperazinyl-benzodioxin 491.99 Piperazine, benzodioxin
2-Heptyl derivative Heptyl 281.37 Alkyl chain

*Estimated based on saccharin (MW 183.18) + 2-furoyl group (MW 124.12).

Enzyme Inhibition
  • Human Mast Cell Tryptase Inhibition: The target compound’s furan group may enhance π-π interactions compared to alkyl chains. For example, a piperazinyl-benzodioxin analogue (IC₅₀ = 0.064 µM) shows high potency due to extended aromatic systems . Alkyl derivatives (e.g., 2-heptyl) exhibit weaker enzyme affinity (IC₅₀ > 10 µM) due to hydrophobic but non-specific interactions .
  • Antimicrobial Activity :

    • Saccharin derivatives with aryl groups (e.g., 3-chlorophenyl) demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) . The furan derivative’s activity remains unstudied but may vary based on substituent polarity.
Anti-inflammatory and Analgesic Effects
  • COX-2 Inhibition :
    • The 3-methoxyphenylacetyl derivative inhibits COX-2 via hydrogen bonding with methoxy and carbonyl groups . The furan derivative’s oxygen atoms could mimic this interaction but with reduced steric bulk.

Structural and Crystallographic Insights

  • Dihedral Angles: The 3-chlorophenyl derivative exhibits a 74.43° angle between the benzisothiazole and phenyl rings, while the 3-methoxy analogue has 67.85° .
  • Hydrogen Bonding: Non-classical C–H···O interactions stabilize crystal packing in aryl-substituted derivatives . The furan’s oxygen atoms could participate in similar interactions, enhancing solubility.

Toxicity and Regulatory Considerations

  • Substituents like furan may alter metabolic pathways, but specific toxicity data for the target compound are lacking.

Preparation Methods

Synthetic Pathway

  • Starting Material: 2-(alkylthio)benzaldehyde (R¹ = alkyl group C1–C4).
  • Formation of Oxime: Reaction with hydroxylamine in a water-insoluble organic solvent to form 2-(alkylthio)benzaldehyde oxime.
  • Cyclization: Treatment of the oxime with a halogenating agent (e.g., chlorine or bromine sources) induces cyclization to yield the 1,2-benzisothiazol-3-one core.

Features and Advantages

  • The oxime intermediate can be efficiently separated in the organic solvent layer.
  • The cyclization step is performed in the same solvent, enabling a one-pot process.
  • Avoids use of expensive and hazardous reagents like periodic acid.
  • Achieves high yields with fewer reaction steps.

Reaction Conditions and Notes

  • Alkyl groups such as methyl, ethyl, n-propyl, and tert-butyl are preferred for R¹.
  • The halogenating agent must be carefully controlled to avoid over-halogenation.
  • The solvent system is typically water-insoluble organic solvents, facilitating phase separation.

Preparation via 2-(Alkylthio)benzonitriles (Embodiment II)

Synthetic Pathway

  • Starting Material: 2-halobenzonitriles.
  • Thiolation: Reaction with alkanethiols in the presence of a base in a heterogeneous solvent system to form 2-(alkylthio)benzonitriles.
  • Cyclization: Treatment of the nitrile intermediate with a halogenating agent in the presence of water to form the 1,2-benzisothiazol-3-one.

Features and Advantages

  • The entire sequence can be performed in a one-pot process.
  • Uses relatively inexpensive starting materials.
  • Avoids isolation of intermediates, reducing time and waste.
  • Suitable for industrial scale due to simplicity and efficiency.

Synthesis of 1,2-Benzisothiazole 1,1-Dioxides (Sulfone Derivatives)

The 1,1-dioxide (sulfone) derivatives of 1,2-benzisothiazoles, such as the target compound with a 2-(2-furanylcarbonyl) substituent, are typically prepared by oxidation of the corresponding 1,2-benzisothiazole precursors.

Oxidation Methods

  • Oxidants: Common oxidants include hydrogen peroxide (H₂O₂), peracids, or other suitable oxygen donors.
  • Substrate: 3-substituted 1,2-benzisothiazoles (e.g., 3-alkyl or 3-aryl derivatives).
  • Conditions: Controlled oxidation to avoid ring cleavage or overoxidation.

Literature Findings

  • Synthesis from saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) and organolithium or Grignard reagents allows introduction of various substituents at the 3-position.
  • Intramolecular cyclization of N-acyl-o,N-dilithiobenzenesulphonamides can also yield 3-substituted 1,2-benzisothiazole 1,1-dioxides, though often in low yield.

Specific Preparation of 1,2-Benzisothiazol-3(2H)-one, 2-(2-furanylcarbonyl)-, 1,1-dioxide

The target compound contains a 2-(2-furanylcarbonyl) substituent on the benzisothiazolinone 1,1-dioxide scaffold. Based on the above general methods, the preparation would involve:

Alternative Synthesis via o-Chlorobenzonitrile and Sodium Hydrosulfide

A related method for preparing 1,2-benzisothiazolin-3-one derivatives involves:

  • Reacting o-chlorobenzonitrile with anhydrous sodium hydrosulfide to form o-mercaptobenzonitrile.
  • Chlorination in the presence of water to induce cyclization to the benzisothiazolinone core.
  • Subsequent oxidation to the 1,1-dioxide if required.

This method is noted for simplicity, high yield, and reduced environmental impact compared to traditional routes involving 2,2'-dithiodibenzoic acid intermediates.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Advantages Notes
Embodiment I (Oxime Cyclization) 2-(alkylthio)benzaldehyde Hydroxylamine, halogenating agent Oxime formation and cyclization One-pot, high yield, avoids hazardous reagents Suitable for alkyl groups C1–C4
Embodiment II (Nitrile Cyclization) 2-halobenzonitrile, alkanethiol Base, halogenating agent, water Thiolation and cyclization One-pot, industrial scale, cost-effective Heterogeneous solvent system
Oxidation to 1,1-dioxide 3-substituted benzisothiazole H₂O₂ or peracid Sulfur oxidation Mild conditions, selective oxidation Requires careful control
o-Chlorobenzonitrile route o-chlorobenzonitrile, NaSH Chlorine gas, acid/base Thiolation, chlorination, cyclization Simple, high yield, environmentally friendly Avoids 2,2'-dithiodibenzoic acid

Research Findings and Industrial Relevance

  • The one-pot processes described reduce reaction steps and improve yields, making them attractive for industrial synthesis of benzisothiazolones and their derivatives.
  • Avoidance of hazardous reagents such as periodic acid and nitrosating agents improves safety and environmental impact.
  • The oxidation step to 1,1-dioxide is crucial for biological activity and requires precise control to maintain the integrity of the furanylcarbonyl substituent.
  • The use of water-insoluble solvents and phase separation techniques enhances purification efficiency.

Q & A

Q. Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes solubility of intermediates
Reaction Time3–4 hoursBalances completion vs. side reactions
WorkupIce-waterPrevents oligomerization

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the furanylcarbonyl substitution (e.g., carbonyl resonance at ~170 ppm) and absence of unreacted saccharin .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 293 ([M+^+]) validates the molecular formula C12H7NO5SC_{12}H_7NO_5S .
  • X-ray Diffraction : Single-crystal XRD resolves bond lengths (e.g., S=O bonds ~1.43 Å) and dihedral angles between benzisothiazolone and furan rings (~65–75°) .

Advanced: How do non-classical hydrogen bonding patterns influence the crystal packing of this compound?

Answer:
Despite lacking traditional hydrogen bond donors (e.g., -OH or -NH), weak C–H···O interactions (2.5–3.2 Å) stabilize the crystal lattice. These interactions form supramolecular motifs, such as R22(10)R_2^2(10) or R22(12)R_2^2(12) rings, which are critical for predicting solubility and stability. Refinement using SHELXL (with H atoms geometrically idealized) and analysis of Hirshfeld surfaces reveal these interactions .

Q. Table 2: Key Crystallographic Parameters

MetricValueSignificance
Dihedral angle67.85°Planarity of fused rings
C–H···O distance2.7–3.0 ÅStabilizes 3D packing
RintR_{\text{int}}< 0.05High data quality

Advanced: What structure-activity relationship (SAR) insights apply to furan-substituted benzisothiazolones as enzyme inhibitors?

Answer:
The furanylcarbonyl group enhances π-π stacking with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., 3-methoxyphenyl or chlorophenyl derivatives) show:

  • Bioactivity : Furan derivatives exhibit improved selectivity for tryptase (IC50_{50} < 1 µM) due to reduced steric hindrance vs. bulkier substituents .
  • Mechanism : Time-dependent inhibition kinetics suggest covalent modification of catalytic residues, validated via KiK_i (steady-state) and kinactk_{\text{inact}} analyses .

Q. Table 3: Substituent Effects on Tryptase Inhibition

SubstituentIC50_{50} (µM)Selectivity (vs. Elastase)
2-Furanylcarbonyl0.8540-fold
3-Methoxyphenyl1.225-fold
3-Chlorophenyl1.520-fold

Advanced: How should researchers address contradictions in crystallographic data regarding intermolecular interactions?

Answer:
Contradictions often arise from disordered solvent molecules or overlooked weak interactions. Strategies include:

Data Collection : High-resolution (< 1.0 Å) datasets reduce noise in electron density maps.

Refinement : Use SHELXL’s restraints for H atoms and anisotropic displacement parameters for non-H atoms .

Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
While specific toxicology data for this derivative is limited, structural analogs (e.g., saccharin derivatives) are linked to respiratory and dermal irritation. Recommended precautions:

  • PPE : Nitrile gloves, lab coats, and fume hoods during synthesis.
  • Exposure Monitoring : Periodic lung function tests for researchers, as per CLP regulations .

Advanced: How can computational modeling complement experimental studies of this compound’s reactivity?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict:

  • Reactivity Sites : Electrophilic susceptibility at the carbonyl carbon (Fukui indices > 0.1).
  • Solubility : LogP ~1.2, suggesting moderate aqueous solubility, validated via HPLC .

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